molecular formula C9H20ClN3O B14774010 (R)-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride

(R)-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride

Cat. No.: B14774010
M. Wt: 221.73 g/mol
InChI Key: MZMMSPVGMZLYMP-DDWIOCJRSA-N
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Description

®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ethanone to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the ethanone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Biology

    Biological Studies: Employed in studies to understand the biological activity of piperidine derivatives.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders or other medical conditions.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.

    Ethanone Derivatives: Compounds like acetophenone and benzophenone have similar functional groups.

Uniqueness

®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H20ClN3O

Molecular Weight

221.73 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone;hydrochloride

InChI

InChI=1S/C9H19N3O.ClH/c1-11(2)7-9(13)12-5-3-4-8(10)6-12;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1

InChI Key

MZMMSPVGMZLYMP-DDWIOCJRSA-N

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N.Cl

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N.Cl

Origin of Product

United States

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